molecular formula C21H22Cl2N2O2S B301752 N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2,4-dichlorophenoxy)acetamide

N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2,4-dichlorophenoxy)acetamide

Katalognummer B301752
Molekulargewicht: 437.4 g/mol
InChI-Schlüssel: MWZUIROGVOFBTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2,4-dichlorophenoxy)acetamide, also known as TAK-915, is a novel compound that has been synthesized for scientific research purposes. It belongs to the class of benzothiophene derivatives and has shown promising results in preclinical studies for the treatment of cognitive disorders such as Alzheimer's disease.

Wirkmechanismus

N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2,4-dichlorophenoxy)acetamide is a selective antagonist of the GABA-A alpha5 receptor subtype. The GABA-A alpha5 receptor is predominantly expressed in the hippocampus, a region of the brain that is important for learning and memory. By selectively blocking the GABA-A alpha5 receptor, N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2,4-dichlorophenoxy)acetamide enhances the activity of the hippocampus, leading to improved cognitive function and memory.
Biochemical and Physiological Effects
N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2,4-dichlorophenoxy)acetamide has been shown to improve cognitive function and memory in preclinical models. It has also been shown to increase the activity of the hippocampus, as measured by changes in brain waves. N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2,4-dichlorophenoxy)acetamide has a good safety profile and tolerability in preclinical studies.

Vorteile Und Einschränkungen Für Laborexperimente

N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2,4-dichlorophenoxy)acetamide has several advantages for lab experiments. It has a high purity and yield, making it easy to synthesize in large quantities. It has a good safety profile and tolerability, allowing for long-term studies in animals. However, N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2,4-dichlorophenoxy)acetamide is still in the preclinical stage of development, and its efficacy and safety in humans are yet to be established.

Zukünftige Richtungen

There are several future directions for the research and development of N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2,4-dichlorophenoxy)acetamide. One direction is to further investigate its mechanism of action and its effects on other brain regions and neurotransmitter systems. Another direction is to conduct clinical trials to establish its safety and efficacy in humans. Additionally, N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2,4-dichlorophenoxy)acetamide could be combined with other drugs or therapies for the treatment of cognitive disorders. Overall, N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2,4-dichlorophenoxy)acetamide has shown promising results in preclinical studies and has the potential to be a valuable tool for the treatment of cognitive disorders.

Synthesemethoden

The synthesis of N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2,4-dichlorophenoxy)acetamide involves a multi-step process that begins with the reaction of tert-butylamine with 2-bromo-4,5,6,7-tetrahydro-1-benzothiophene to form the tert-butylamino derivative. This intermediate is then reacted with 2,4-dichlorophenoxyacetic acid to form the final product, N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2,4-dichlorophenoxy)acetamide. The synthesis method has been optimized to yield high purity and high yield of the final product.

Wissenschaftliche Forschungsanwendungen

N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2,4-dichlorophenoxy)acetamide has been extensively studied in preclinical models for the treatment of cognitive disorders such as Alzheimer's disease. It has shown promising results in improving cognitive function and memory in animal models. N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2,4-dichlorophenoxy)acetamide has also been shown to have a good safety profile and tolerability in preclinical studies.

Eigenschaften

Produktname

N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2,4-dichlorophenoxy)acetamide

Molekularformel

C21H22Cl2N2O2S

Molekulargewicht

437.4 g/mol

IUPAC-Name

N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2,4-dichlorophenoxy)acetamide

InChI

InChI=1S/C21H22Cl2N2O2S/c1-21(2,3)12-4-6-14-15(10-24)20(28-18(14)8-12)25-19(26)11-27-17-7-5-13(22)9-16(17)23/h5,7,9,12H,4,6,8,11H2,1-3H3,(H,25,26)

InChI-Schlüssel

MWZUIROGVOFBTI-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=O)COC3=C(C=C(C=C3)Cl)Cl

Kanonische SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=O)COC3=C(C=C(C=C3)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.